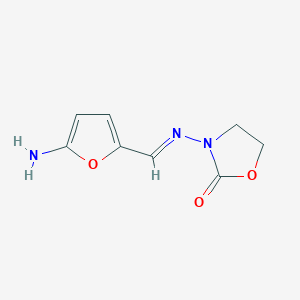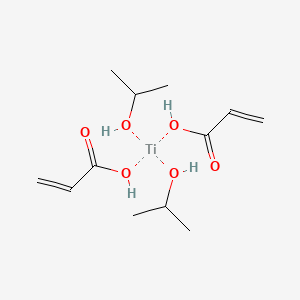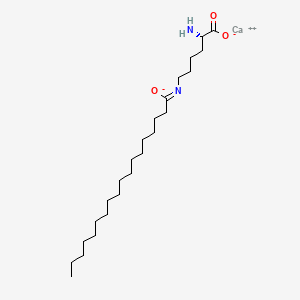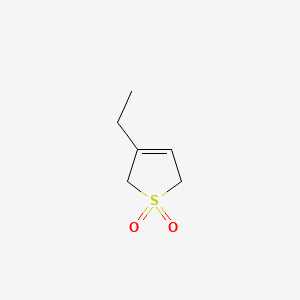
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide is an organic compound belonging to the class of thiophene derivatives It is characterized by the presence of a thiophene ring with an ethyl group at the 3-position and two oxygen atoms bonded to the sulfur atom, forming a sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide can be synthesized through the oxidation of 3-ethyl-2,5-dihydrothiophene using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically takes place under controlled conditions to ensure the selective formation of the sulfone group without over-oxidation.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale oxidation processes. These processes often employ continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agent and reaction parameters is optimized to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: 3-Ethyl-2,5-dihydrothiophene.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-ethyl-2,5-dihydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in various chemical reactions, including nucleophilic addition and substitution, which can modulate the activity of biological molecules. The compound’s effects are mediated through specific pathways, depending on the target and the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2,5-dihydrothiophene 1,1-dioxide: Similar structure with a methyl group instead of an ethyl group.
2,5-Dihydrothiophene 1,1-dioxide: Lacks the ethyl group, making it a simpler analog.
Sulfolene: A related compound with a similar sulfone group but different ring structure.
Uniqueness
3-Ethyl-2,5-dihydrothiophene 1,1-dioxide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
62157-91-9 |
|---|---|
Molekularformel |
C6H10O2S |
Molekulargewicht |
146.21 g/mol |
IUPAC-Name |
3-ethyl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C6H10O2S/c1-2-6-3-4-9(7,8)5-6/h3H,2,4-5H2,1H3 |
InChI-Schlüssel |
LQENBVCXBPWHIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CCS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]](/img/structure/B12646571.png)
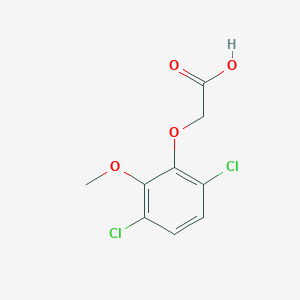
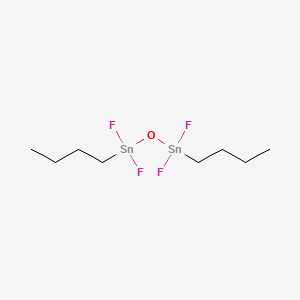

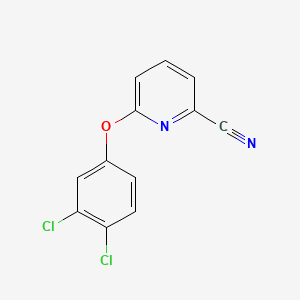
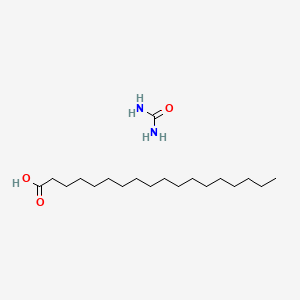
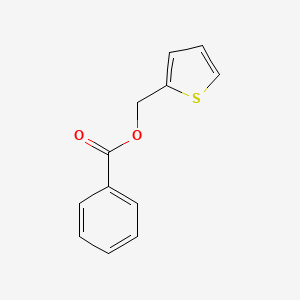
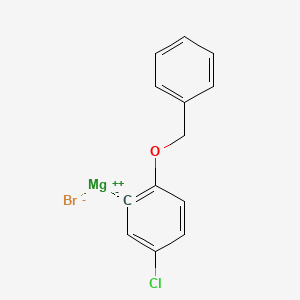
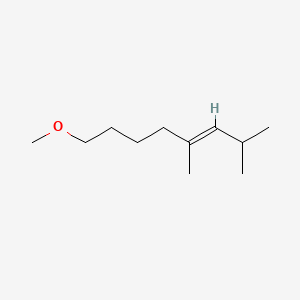
![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
